methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxy group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Preparation Methods
The synthesis of methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as methyl indole-2-carboxylate and 4-methoxy-1H-indole-2-carboxylic acid . Compared to these compounds, methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of both the piperidine ring and the methoxy group, which may confer additional biological activities and chemical properties .
Properties
IUPAC Name |
methyl 4-[[(6-methoxy-1H-indole-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-24-14-4-3-13-9-16(20-15(13)10-14)17(22)19-11-12-5-7-21(8-6-12)18(23)25-2/h3-4,9-10,12,20H,5-8,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLKPLUAQFNMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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